1-Chloro-4,4-difluorocyclohex-1-ene 1-Chloro-4,4-difluorocyclohex-1-ene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13585618
InChI: InChI=1S/C6H7ClF2/c7-5-1-3-6(8,9)4-2-5/h1H,2-4H2
SMILES: C1CC(CC=C1Cl)(F)F
Molecular Formula: C6H7ClF2
Molecular Weight: 152.57 g/mol

1-Chloro-4,4-difluorocyclohex-1-ene

CAS No.:

Cat. No.: VC13585618

Molecular Formula: C6H7ClF2

Molecular Weight: 152.57 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-4,4-difluorocyclohex-1-ene -

Specification

Molecular Formula C6H7ClF2
Molecular Weight 152.57 g/mol
IUPAC Name 1-chloro-4,4-difluorocyclohexene
Standard InChI InChI=1S/C6H7ClF2/c7-5-1-3-6(8,9)4-2-5/h1H,2-4H2
Standard InChI Key IHRJHOCFZOOHOU-UHFFFAOYSA-N
SMILES C1CC(CC=C1Cl)(F)F
Canonical SMILES C1CC(CC=C1Cl)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

1-Chloro-4,4-difluorocyclohex-1-ene (C₆H₇ClF₂) is a halogenated cyclohexene derivative with a molecular weight of 152.57 g/mol. Its IUPAC name, 1-chloro-4,4-difluorocyclohexene, reflects the positions of the chlorine and fluorine substituents on the cyclohexene ring. The compound’s structure features a six-membered unsaturated ring with a chlorine atom at position 1 and two fluorine atoms at position 4, creating a stereoelectronic environment that influences its reactivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₆H₇ClF₂
Molecular Weight152.57 g/mol
IUPAC Name1-chloro-4,4-difluorocyclohexene
InChIInChI=1S/C6H7ClF2/c7-5-1-3-6(8,9)4-2-5/h1H,2-4H2
InChIKeyIHRJHOCFZOOHOU-UHFFFAOYSA-N

The cyclohexene ring’s partial unsaturation (C=C bond at position 1) contributes to its conformational flexibility, while the electronegative chlorine and fluorine atoms induce polar interactions, affecting solubility and stability.

Synthesis and Manufacturing Processes

Fluorination and Chlorination Strategies

The synthesis of 1-chloro-4,4-difluorocyclohex-1-ene typically involves sequential halogenation reactions starting from cyclohexene or its derivatives. Fluorination is often achieved using agents like hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST), followed by chlorination with reagents such as sulfuryl chloride (SO₂Cl₂). Precise control of reaction conditions—including temperature, solvent selection, and stoichiometry—is critical to minimizing side reactions like over-halogenation or ring-opening.

Purification and Yield Optimization

Post-synthetic purification employs techniques such as fractional distillation or column chromatography to isolate the target compound from byproducts like 1,4-dichloro-4-fluorocyclohexane. Industrial-scale production reports yields of 60–75%, with impurities primarily arising from incomplete fluorination or isomerization.

Applications in Pharmaceutical and Organic Chemistry

Organic Synthesis Intermediates

The compound serves as a versatile building block in synthesizing complex molecules. For example:

  • Cross-coupling reactions: The chlorine atom facilitates Suzuki-Miyaura couplings to introduce aryl groups.

  • Ring-opening reactions: The strained cyclohexene ring reacts with nucleophiles to form substituted cyclohexane derivatives.

ParameterRecommendation
PPEGloves, goggles, lab coat
VentilationChemical fume hood required
Storage-20°C, inert atmosphere

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